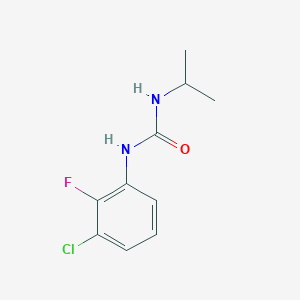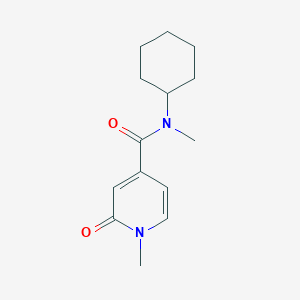![molecular formula C18H21N3O B7510717 Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1998 by Pfizer as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Since then, CP-154,526 has been extensively studied for its potential in treating various stress-related disorders.
作用機序
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is highly expressed in the central nervous system. By inhibiting the binding of CRF to its receptor, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can reduce the activation of the HPA axis, leading to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In preclinical studies, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been found to reduce anxiety-like behavior, improve cognitive function, and enhance social interaction in animal models of stress-related disorders. Additionally, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have anti-inflammatory effects in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in lab experiments is its high selectivity for the CRF1 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective CRF1 antagonists for use in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone on anxiety and cognitive function. Finally, there is potential for the use of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in the treatment of other stress-related disorders, such as depression and post-traumatic stress disorder.
合成法
The synthesis of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)piperazine to yield the desired product, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone.
科学的研究の応用
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been widely used in scientific research to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can effectively block the CRF1 receptor, which is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response pathway.
特性
IUPAC Name |
cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-17(15-4-2-3-5-16(15)19-13)20-8-10-21(11-9-20)18(22)14-6-7-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQOZQLODGPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



